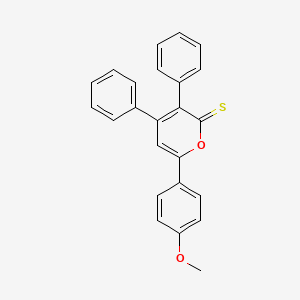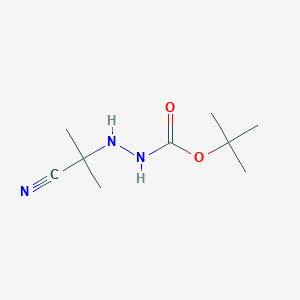![molecular formula C20H25N3O B12596812 2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide CAS No. 915702-85-1](/img/structure/B12596812.png)
2-([1,1'-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide is an organic compound that features a biphenyl group and a piperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide typically involves the following steps:
Formation of the biphenyl intermediate: This can be achieved through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the piperazine moiety: The biphenyl intermediate is then reacted with a piperazine derivative under suitable conditions, such as in the presence of a base like potassium carbonate.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is used as a ligand in receptor binding studies to understand its interaction with various biological targets.
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine moiety can interact with polar or charged residues. This dual interaction can modulate the activity of the target, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-([1,1’-Biphenyl]-4-yl)-N-[2-(methylamino)ethyl]acetamide
- 2-([1,1’-Biphenyl]-4-yl)-N-[2-(dimethylamino)ethyl]acetamide
- 2-([1,1’-Biphenyl]-4-yl)-N-[2-(ethylamino)ethyl]acetamide
Uniqueness
2-([1,1’-Biphenyl]-4-yl)-N-[2-(piperazin-1-yl)ethyl]acetamide is unique due to the presence of the piperazine ring, which can enhance its binding affinity and specificity for certain biological targets compared to its analogs with simpler amine groups.
Propriétés
Numéro CAS |
915702-85-1 |
|---|---|
Formule moléculaire |
C20H25N3O |
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-(4-phenylphenyl)-N-(2-piperazin-1-ylethyl)acetamide |
InChI |
InChI=1S/C20H25N3O/c24-20(22-12-15-23-13-10-21-11-14-23)16-17-6-8-19(9-7-17)18-4-2-1-3-5-18/h1-9,21H,10-16H2,(H,22,24) |
Clé InChI |
KCCDWZMQZKHVJR-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





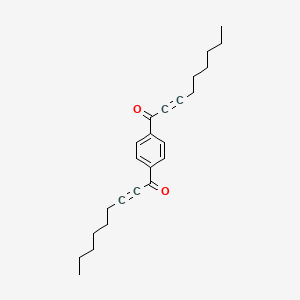
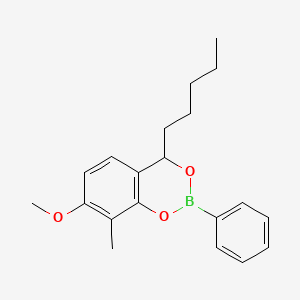

![4-[4-(Benzyloxy)phenoxy]-2-chlorobenzaldehyde](/img/structure/B12596777.png)
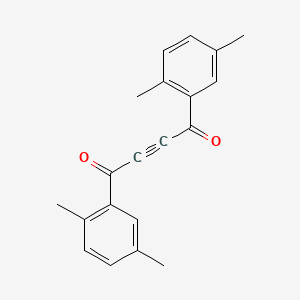

![2-[(Benzenesulfonyl)methyl]-3-methylbut-2-enenitrile](/img/structure/B12596800.png)
![Urea, [6-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B12596818.png)

